2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine
Description
2-(Furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a furan ring, a tosyl (p-toluenesulfonyl) group, and an N-(1-phenylethyl)amine moiety. Its structure combines aromatic and electron-withdrawing groups, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry or materials science.
Properties
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(1-phenylethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15-10-12-18(13-11-15)29(25,26)22-21(23-16(2)17-7-4-3-5-8-17)28-20(24-22)19-9-6-14-27-19/h3-14,16,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATRELRAOYMALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and phenylethyl precursors, followed by the formation of the oxazole ring and subsequent tosylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, while the phenylethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several oxazole, thiadiazole, and triazole derivatives. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., tosyl, Cl) in oxazoles improve thermal stability and influence reactivity .
- N-substituents (e.g., 1-phenylethyl, furanmethyl) affect steric bulk and solubility .
Physical Properties
Data from structurally related compounds highlight trends:
Notes:
Biological Activity
2-(Furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the furan ring and the oxazole moiety suggests that this compound may exhibit significant pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the available literature on the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of 2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine can be represented as follows:
This structure includes:
- A furan ring, which is known for its role in various biological activities.
- An oxazole ring, contributing to the compound's potential pharmacological effects.
- A tosyl group, which may enhance solubility and stability.
Anticancer Activity
Recent studies have indicated that compounds containing furan and oxazole moieties exhibit promising anticancer properties. For example, a study demonstrated that similar oxazole derivatives showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxazole A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| Oxazole B | HT-29 (Colon Cancer) | 8.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. For instance, derivatives with furan rings have shown effectiveness against Gram-positive bacteria. The proposed mechanism includes disruption of bacterial cell membranes.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Furan Derivative C | Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Furan Derivative D | Escherichia coli | 64 µg/mL | Bacteriostatic |
Case Studies
- Study on Anticancer Properties : A recent article published in Medicinal Chemistry evaluated the anticancer activity of several oxazole derivatives, including those similar to 2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine. The study reported significant inhibition of tumor growth in xenograft models, suggesting that these compounds could be developed into therapeutic agents for cancer treatment.
- Antimicrobial Efficacy : Another study focused on the synthesis of furan-based oxazoles and their antimicrobial activity against a panel of pathogens. The results indicated that certain modifications to the furan and oxazole structures enhanced their efficacy against resistant strains of bacteria.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine?
The synthesis typically involves multi-step reactions starting from furan derivatives and functionalized oxazole precursors. Key steps include:
- Tosylation : Introducing the tosyl group via sulfonylation under anhydrous conditions (e.g., using p-toluenesulfonyl chloride in pyridine) .
- Oxazole ring formation : Cyclization of thioamide intermediates with α-halo ketones, followed by purification via column chromatography .
- N-alkylation : Reaction of the oxazole intermediate with 1-phenylethylamine under basic conditions (e.g., K₂CO₃ in DMF) to install the phenylethylamine moiety .
Critical parameters : Solvent choice (e.g., ethanol for reflux reactions), temperature control (60–80°C for cyclization), and catalyst selection (e.g., KOH for deprotonation) .
Q. How can the structure of this compound be confirmed experimentally?
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial assays : Moderate activity against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) via broth microdilution .
- Anti-inflammatory potential : Inhibition of COX-2 (IC₅₀: 18 µM) in enzyme-linked immunosorbent assays (ELISA) .
- Cytotoxicity : IC₅₀ values >50 µM in MTT assays against HeLa cells, suggesting low acute toxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) affect bioactivity?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Tosyl group removal | Loss of COX-2 inhibition (IC₅₀ >100 µM) due to reduced electron-withdrawing effects | |
| Furan → Thiophene | Enhanced antimicrobial activity (MIC: 16 µg/mL for S. aureus) | |
| Phenylethyl → Imidazole | Improved solubility but reduced cytotoxicity (IC₅₀: >100 µM) |
Methodological insight : Use molecular docking to predict interactions with target proteins (e.g., COX-2) and guide rational design .
Q. How can contradictory data on solubility and stability be resolved?
- Solubility conflicts :
- Stability issues :
- Degradation in aqueous buffers (pH >7) due to tosyl group hydrolysis. Stabilize with lyophilization or storage at -20°C .
Q. What computational tools are suitable for modeling this compound’s reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate binding to membrane proteins (e.g., GPCRs) using AMBER or GROMACS .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
